1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside

説明

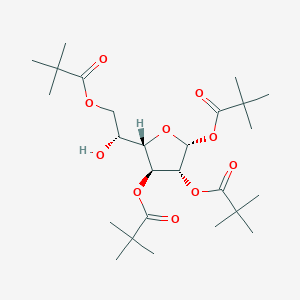

1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside is a chemical compound with the molecular formula C26H44O10 and a molecular weight of 516.62 g/mol . It is a derivative of galactofuranose, a five-membered ring form of the sugar galactose. This compound is primarily used in biochemical research, particularly in the study of carbohydrates and their derivatives .

準備方法

1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside is synthesized through the esterification of alpha-D-galactofuranose with pivaloyl chloride in the presence of a base such as pyridine . The reaction typically involves the following steps:

- Dissolve alpha-D-galactofuranose in an appropriate solvent like dichloromethane.

- Add pivaloyl chloride dropwise to the solution while maintaining a low temperature.

- Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by recrystallization or column chromatography.

化学反応の分析

1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside undergoes various chemical reactions, including:

科学的研究の応用

Chemistry

1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside serves as a crucial building block for synthesizing more complex carbohydrate derivatives and glycosylated compounds. Its unique esterification pattern allows for the exploration of various chemical reactions such as hydrolysis, oxidation, and reduction.

Biology

In biological research, this compound is instrumental in studying carbohydrate structures and their roles in biological systems. It aids in understanding cell signaling and recognition mechanisms due to its ability to interact with carbohydrate-binding proteins like lectins.

Medicine

The compound has potential applications in developing carbohydrate-based drugs and vaccines targeting bacterial and viral infections. Its derivatives have shown antimicrobial properties against various bacterial strains, suggesting its use in antibiotic development.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials such as biodegradable polymers and surfactants.

Case Study 1: Anticholinesterase Activity

A study investigated the inhibition of acetylcholinesterase by various glycosylated compounds including derivatives of galactofuranosides. Results indicated that some derivatives exhibited significant inhibitory activity with IC50 values comparable to standard inhibitors like galantamine.

Case Study 2: Structural Activity Relationship

Another research focused on the structural activity relationship (SAR) of pivaloyl derivatives in inhibiting cholinesterases. Findings suggested that the bulky pivaloyl groups enhance binding affinity to enzyme active sites.

作用機序

The mechanism of action of 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to carbohydrate-binding proteins, such as lectins, and modulate their activity . This interaction can affect various cellular processes, including cell adhesion, signaling, and immune response .

類似化合物との比較

1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside is unique due to its specific esterification pattern and the presence of pivaloyl groups. Similar compounds include:

1,2,3,4,6-Penta-O-pivaloyl-alpha-D-galactopyranoside: This compound has an additional pivaloyl group at the 4-position, making it more hydrophobic and less soluble in water.

1,2,3,6-Tetra-O-acetyl-alpha-D-galactofuranoside: This compound has acetyl groups instead of pivaloyl groups, making it less bulky and more soluble in polar solvents.

1,2,3,6-Tetra-O-benzoyl-alpha-D-galactofuranoside: This compound has benzoyl groups, which are aromatic and can participate in π-π interactions, affecting its reactivity and solubility.

生物活性

1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside (CAS No. 220017-49-2) is a synthetic carbohydrate derivative characterized by its unique structure and biological properties. It is synthesized through the esterification of alpha-D-galactofuranose with pivaloyl chloride in the presence of a base like pyridine. The compound has a molecular formula of C26H44O10 and a molecular weight of 516.62 g/mol.

Synthesis

The synthesis involves the following steps:

- Dissolution : Alpha-D-galactofuranose is dissolved in dichloromethane.

- Addition of Pivaloyl Chloride : Pivaloyl chloride is added dropwise while maintaining low temperatures.

- Base Addition : Pyridine is introduced to neutralize hydrochloric acid formed during the reaction.

- Stirring : The mixture is stirred at room temperature for several hours.

- Purification : The product is purified via recrystallization or column chromatography.

The biological activity of this compound primarily involves its interaction with carbohydrate-binding proteins such as lectins. These interactions can modulate various biological processes including cell signaling and immune responses.

Research Findings

- Glycobiology Applications : The compound is utilized extensively in glycobiology for studying carbohydrate structures and their biological roles. It serves as a building block for more complex glycosylated compounds .

- Antimicrobial Activity : Studies have indicated that derivatives of galactofuranosides exhibit antimicrobial properties, particularly against bacterial strains. This suggests potential applications in developing carbohydrate-based antibiotics .

- Inhibition Studies : Preliminary research has shown that certain glycosylated compounds can inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This positions this compound as a candidate for further investigation in Alzheimer's disease treatment .

Case Studies

- Case Study 1 : A study explored the inhibition of AChE by various glycosylated compounds, including derivatives of galactofuranosides. Results indicated that some derivatives exhibited significant inhibitory activity with IC50 values comparable to standard inhibitors like galantamine .

- Case Study 2 : Another research focused on the structural activity relationship (SAR) of pivaloyl derivatives in inhibiting cholinesterases. The findings suggested that the bulky pivaloyl groups enhance binding affinity to the enzyme active sites .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to understand its unique properties:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1,2,3,4,6-Penta-O-pivaloyl-alpha-D-galactopyranoside | More hydrophobic | Enhanced antimicrobial activity |

| 1,2,3,6-Tetra-O-acetyl-alpha-D-galactofuranoside | Less bulky | Higher solubility in polar solvents |

| 1,2,3,6-Tetra-O-benzoyl-alpha-D-galactofuranoside | Aromatic interactions | Potential for π-π interactions |

特性

IUPAC Name |

[(2R)-2-hydroxy-2-[(2S,3S,4R,5R)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O10/c1-23(2,3)19(28)32-13-14(27)15-16(34-20(29)24(4,5)6)17(35-21(30)25(7,8)9)18(33-15)36-22(31)26(10,11)12/h14-18,27H,13H2,1-12H3/t14-,15+,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVPHRSJRTWUAC-DISONHOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@H]([C@H]1[C@@H]([C@H]([C@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220017-49-2 | |

| Record name | α-D-Galactofuranose, 1,2,3,6-tetrakis(2,2-dimethylpropanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220017-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6-Tetra-o-pivaloyl-a-D-galactofuranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220017492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6-Tetra-O-pivaloyl-α-D-galactofuranoside | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W6JGY33Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。